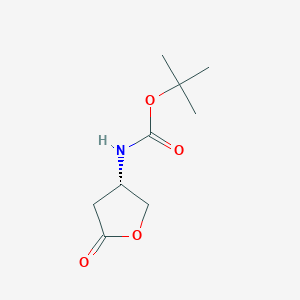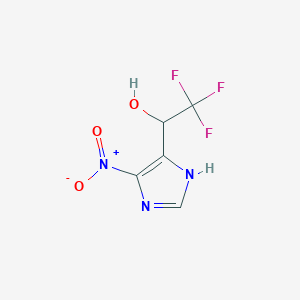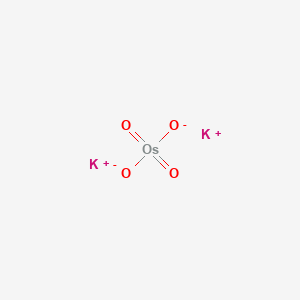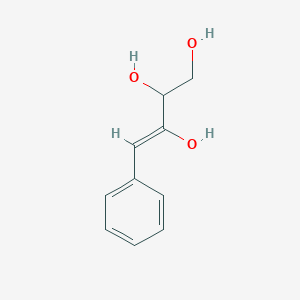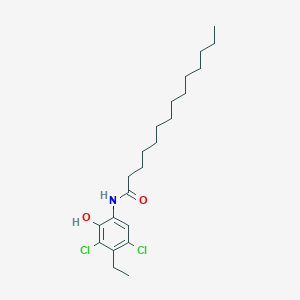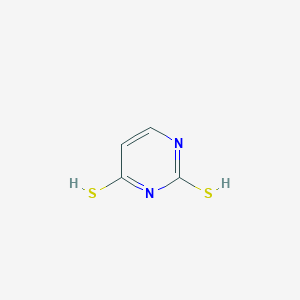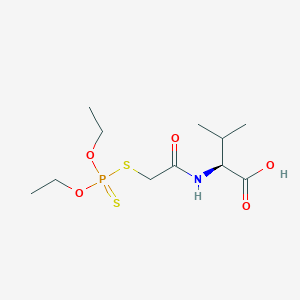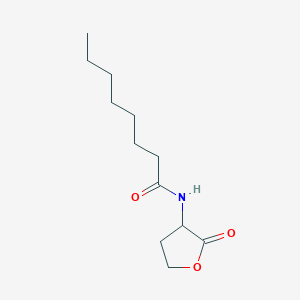
N-Octanoyl-DL-Homoserinlacton
Übersicht
Beschreibung
N-(2-oxooxolan-3-yl)octanamide, also known as octanamide, is an organic compound that is used in the synthesis of various molecules. It is an amide with a carboxamide group, which is composed of an oxygen atom bonded to a nitrogen atom. Octanamide is a versatile compound with a wide range of applications in the fields of biochemistry, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
Regulierung der Quorum-Sensing:
N-Octanoyl-DL-Homoserinlacton ist ein Schlüsselfaktor in der bakteriellen Kommunikation. Bei der Quorum-Sensing verwenden Bakterien chemische Signale, um Gruppenverhalten zu koordinieren. Durch die Erkennung der Konzentration von AHLs wie this compound können Bakterienpopulationen die Genexpression, Virulenz und Biofilmbildung synchronisieren. Das Verständnis dieses Regulationsmechanismus ist unerlässlich, um bakterielle Infektionen zu bekämpfen und neuartige Therapien zu entwickeln .
Siderophor-Produktion:
Siderophore sind eisenchelatisierende Moleküle, die von Bakterien ausgeschieden werden, um Eisen aus ihrer Umgebung zu binden. This compound kann die Siderophor-Produktion modulieren. Diese Eigenschaft ist besonders relevant für das Verständnis bakterieller Überlebensstrategien und die Entwicklung antimikrobieller Interventionen .
Protease-Regulation:
This compound beeinflusst auch die Protease-Sekretion. Proteasen spielen wichtige Rollen in der bakteriellen Pathogenese, Nährstoffaufnahme und Biofilmumgestaltung. Durch die Untersuchung, wie diese Verbindung die Proteaseaktivität beeinflusst, gewinnen Forscher Einblicke in bakterielle Virulenzmechanismen .
Produktion von Gesamtem Vollätigen Basischem Stickstoff (TVB-N):
TVB-N ist ein Indikator für Proteinabbau und Verderb in Lebensmitteln. This compound stimuliert die TVB-N-Produktion. Die Untersuchung dieser Wirkung kann unser Verständnis bakterieller Verderbsprozesse verbessern und Methoden zur Lebensmittelkonservierung optimieren .
Biofilmbildung und -störung:
Biofilme sind komplexe Bakteriengemeinschaften, die in einer schützenden Matrix eingeschlossen sind. Die Rolle von this compound in der Quorum-Sensing beeinflusst die Biofilmbildung direkt. Forscher untersuchen Möglichkeiten, Biofilme mithilfe von AHL-Inhibitoren zu stören, was möglicherweise zu neuartigen Antibiofilm-Strategien führt .
Biotechnologische Anwendungen:
Aufgrund seiner regulatorischen Funktionen hat this compound Anwendungen, die über die Grundlagenforschung hinausgehen. Es könnte für die synthetische Biologie genutzt werden, wo die präzise Steuerung der Genexpression entscheidend ist. Darüber hinaus können die Erkenntnisse über QS-Mechanismen innovative Ansätze in der Bioremediation, Landwirtschaft und industriellen Prozessen inspirieren .
Wirkmechanismus
Target of Action
N-Octanoyl-DL-homoserine lactone, also known as N-(2-oxooxolan-3-yl)octanamide, is a member of the N-acyl homoserine lactones (AHLs) family . It primarily targets gram-negative bacteria such as Echerichia and Salmonella . It plays a crucial role in quorum sensing, a process of cell-to-cell communication among bacteria .
Mode of Action
N-Octanoyl-DL-homoserine lactone interacts with its targets by regulating gene expression . It can regulate the production of siderophores and has shown a positive correlation in Aeromonas sobria strain AS7 . Additionally, it can regulate the secretion of proteases and stimulate the production of total volatile basic nitrogen (TVB-N) .
Biochemical Pathways
The compound affects several biochemical pathways. It stimulates the secretion of extracellular polymeric substances (EPS) in anaerobic granular sludge (AnGS) by group sensing regulation . It also promotes the potential methanogenic metabolic pathway of AnGS . The addition of all AHLs directly or indirectly enhances the methane metabolism pathway of sludge and improves the specific methane generation activity of AnGS .
Pharmacokinetics
It’s known that the compound can be stored at room temperature, suggesting stability under normal conditions .
Result of Action
The result of N-Octanoyl-DL-homoserine lactone’s action is the regulation of various biological processes in bacteria. It can improve the COD removal rate, specific methanogenic activity (SMA), and organic composition of AnGS . It also stimulates the production of total volatile basic nitrogen (TVB-N) .
Action Environment
The action of N-Octanoyl-DL-homoserine lactone can be influenced by environmental factors. For instance, the activity of granular sludge can be reduced due to the accumulation of Ca2+, Mg2+, and toxic substances in the wastewater . Therefore, it’s important to consider the environmental context when studying the effects of this compound.
Biochemische Analyse
Biochemical Properties
N-Octanoyl-DL-homoserine lactone plays a significant role in biochemical reactions. It can regulate the production of siderophores and shows a positive correlation in Aeromonas sobria strain AS7 . This compound interacts with various enzymes and proteins, influencing their function and activity .
Cellular Effects
N-Octanoyl-DL-homoserine lactone has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Octanoyl-DL-homoserine lactone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Metabolic Pathways
N-Octanoyl-DL-homoserine lactone is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
N-(2-oxooxolan-3-yl)octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEJEOJPJVRHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801046077 | |
| Record name | N-Octanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801046077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106983-30-6 | |
| Record name | N-Octanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801046077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)
